
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate is an organic compound with a complex structure that includes tert-butyl groups, amino groups, formyl groups, and a methoxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formylation: Introduction of formyl groups at specific positions on the benzoate ring using reagents such as formic acid or formyl chloride.
Amination: Introduction of the amino group through reactions with amines or ammonia under controlled conditions.
Methoxylation: Introduction of the methoxy group using methanol or other methoxy donors.
Tert-butylation: Introduction of tert-butyl groups using tert-butyl chloride or tert-butyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one: Similar in having tert-butyl and amino groups but differs in the core structure and additional functional groups.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group and a phenyl ring but lacks the formyl and methoxy groups.
4-tert-Butylaniline: Contains a tert-butyl group and an amino group but lacks the formyl and methoxy groups.
Uniqueness
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both formyl and methoxy groups, along with the tert-butyl and amino groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H25NO5 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)13-11(9-21)14(19)15(23-7)10(8-20)12(13)16(22)24-18(4,5)6/h8-9H,19H2,1-7H3 |
Clave InChI |
FYHHSQIEIRVKOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C(C(=C1C(=O)OC(C)(C)C)C=O)OC)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
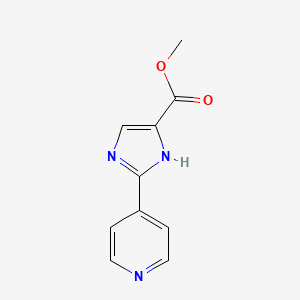
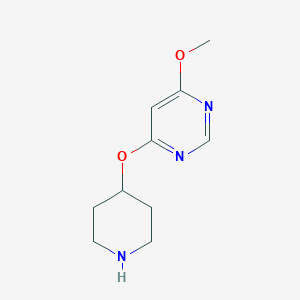
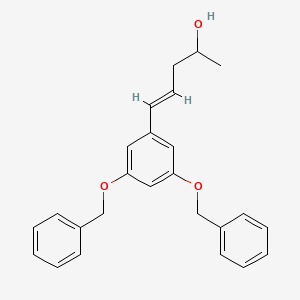
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
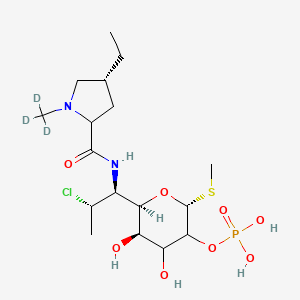
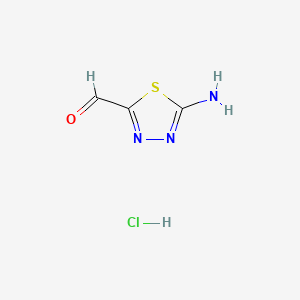
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
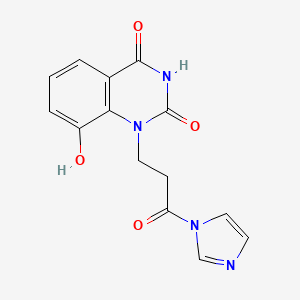
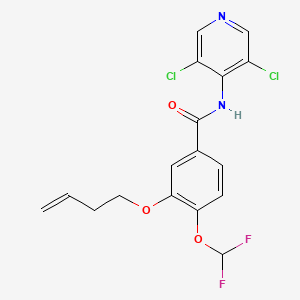
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)

